2-chloro-N-phenylbutanamide
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Overview
Description
2-chloro-N-phenylbutanamide is an organic compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . This compound is primarily used in research settings and is known for its applications in proteomics research . It is characterized by its white crystalline appearance and has a melting point of approximately 112.76°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenylbutanamide typically involves the reaction of 2-chlorobutyryl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chlorobutyryl chloride+aniline→this compound+HCl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenylbutanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and aniline.
Oxidation and Reduction: The amide group can be oxidized to form the corresponding nitrile or reduced to form the amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thiolamides, and alkoxyamides.
Hydrolysis: The major products are 2-chlorobutyric acid and aniline.
Oxidation and Reduction: Products include nitriles and primary amines.
Scientific Research Applications
2-chloro-N-phenylbutanamide has several applications in scientific research:
Proteomics Research: It is used as a reagent in the study of protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, including antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenylbutanamide, particularly its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and inhibits fungal growth. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar in structure but with a shorter carbon chain.
2-chloro-5-nitro-N-phenylbenzamide: Contains a nitro group, which imparts different chemical properties.
5-chloro-N-phenyl-1H-indole-2-carboxamide: An indole derivative with distinct biological activities.
Uniqueness
2-chloro-N-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the presence of a chlorine atom, which influence its reactivity and biological activity. Its applications in proteomics and potential antifungal properties further distinguish it from similar compounds .
Properties
IUPAC Name |
2-chloro-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBAOZVEXPDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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